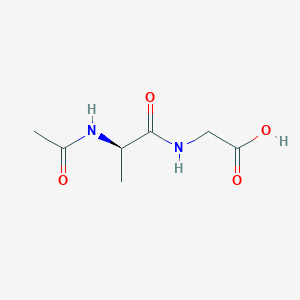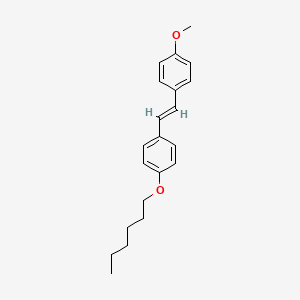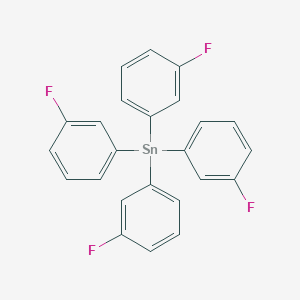
(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a long hydrocarbon chain. This compound is notable for its specific stereochemistry, which includes the ®-configuration and the (Z)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol typically involves several steps, including the formation of the hydrocarbon chain and the introduction of the hydroxyl group. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol may involve catalytic hydrogenation processes, where unsaturated hydrocarbons are hydrogenated in the presence of a catalyst to form the desired alcohol. This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Wirkmechanismus
The mechanism of action of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(-)-14-Methyl-8-hexadecen-1-ol: Similar structure but lacks the (Z)-configuration.
(S)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol: Similar structure but with the (S)-configuration instead of ®.
Uniqueness
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications where stereospecific interactions are crucial.
Eigenschaften
CAS-Nummer |
30689-78-2 |
|---|---|
Molekularformel |
C17H34O |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
(Z,14R)-14-methylhexadec-8-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,17-18H,3-4,6,8-16H2,1-2H3/b7-5-/t17-/m1/s1 |
InChI-Schlüssel |
QRFJDYPDABYWFH-XTKXOIQPSA-N |
Isomerische SMILES |
CC[C@@H](C)CCCC/C=C\CCCCCCCO |
Kanonische SMILES |
CCC(C)CCCCC=CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)

![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)


![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)




